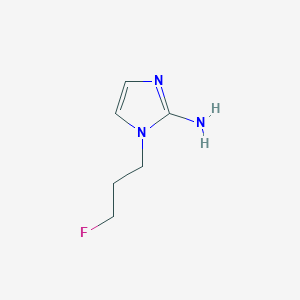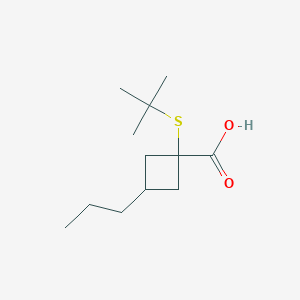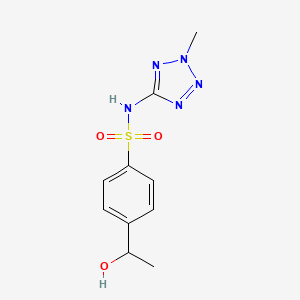
2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride is a chemical compound that features a piperazine ring substituted with a thietane group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietane or piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted piperazine or thietane derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may influence neurotransmitter systems, such as the serotoninergic or adrenergic systems, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Thietan-3-yl)pyrimidin-2,4(1H,3H)-dione: A thietane-containing compound with potential antiviral activity.
2-Substituted chiral piperazines: Compounds with similar piperazine structures but different substituents, used in various pharmaceutical applications.
Uniqueness
2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride is unique due to the presence of both a thietane ring and a piperazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C8H18Cl2N2S |
|---|---|
Peso molecular |
245.21 g/mol |
Nombre IUPAC |
2-methyl-1-(thietan-3-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C8H16N2S.2ClH/c1-7-4-9-2-3-10(7)8-5-11-6-8;;/h7-9H,2-6H2,1H3;2*1H |
Clave InChI |
RUQPZQJLKKWIAS-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1C2CSC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)
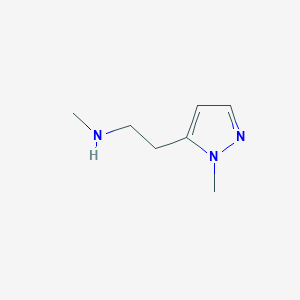
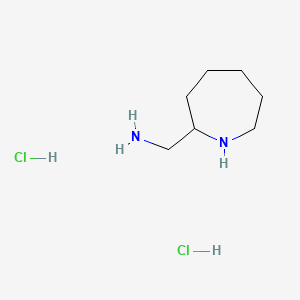


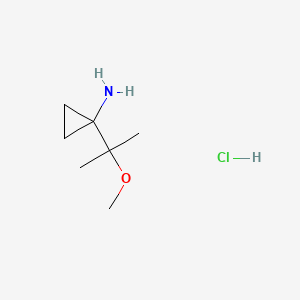

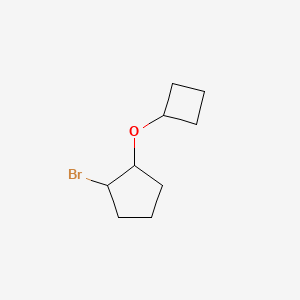
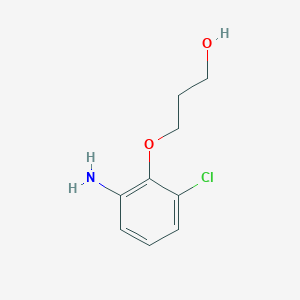
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)

